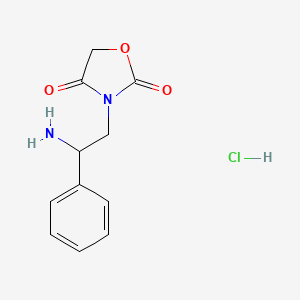

3-(2-Amino-2-phenylethyl)oxazolidine-2,4-dione hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

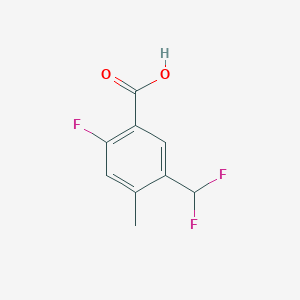

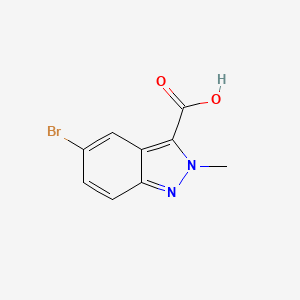

“3-(2-Amino-2-phenylethyl)oxazolidine-2,4-dione hydrochloride” is a chemical compound with the molecular formula C11H13ClN2O3. The oxazolidine ring, which is a part of this compound, is an important structural unit of many biologically active compounds .

Synthesis Analysis

The synthesis of functionalized oxazolidines often involves multicomponent reactions of 1,2-amino alcohols . The synthetic strategies are gathered into three groups: metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, extended one-pot asymmetric azaelectrocyclization .Molecular Structure Analysis

The oxazolidine ring is a five-membered heterocycle having one nitrogen and one oxygen in its structure . It is an important structural unit of many biologically active compounds .Chemical Reactions Analysis

In the synthesis of functionalized oxazolidines, a series of substrates were allowed to engage in a mild and straightforward reaction, giving good to excellent yields of the target products .科学的研究の応用

Oxazolidinone Derivatives in Asymmetric Catalysis

Oxazolidinone derivatives, due to their chiral nature and modular assembly, have found extensive use in asymmetric catalysis. They are synthesized from readily available chiral amino alcohols, offering a direct influence on the stereochemical outcomes of reactions. These compounds have been instrumental in a wide array of metal-catalyzed transformations, highlighting their versatility and success in synthetic chemistry (Hargaden & Guiry, 2009).

Hydantoin Derivatives and Their Importance

Hydantoin and its derivatives, including oxazolidine-2,4-dione structures, are key scaffolds in medicinal chemistry, supported by several drugs currently in use. These compounds exhibit a range of biological and pharmacological activities, making them significant for therapeutic and agrochemical applications. The versatility of hydantoin derivatives in synthesizing non-natural amino acids with potential medical applications underscores their importance in drug discovery and development (Shaikh et al., 2023).

Oxazolidinones as Antimicrobial Agents

Oxazolidinones represent a novel class of synthetic antimicrobial agents displaying unique protein synthesis inhibition mechanisms. They are generally bacteriostatic against many significant human pathogens, including those resistant to other antibiotics. Linezolid, an oxazolidinone developed for clinical use, exemplifies the class's potential in treating infections caused by resistant gram-positive organisms. This highlights the ongoing interest in modifying the oxazolidinone nucleus for developing agents with greater potency and novel activity spectra (Diekema & Jones, 2000).

将来の方向性

The future directions for research on “3-(2-Amino-2-phenylethyl)oxazolidine-2,4-dione hydrochloride” could involve exploring its potential biological activities, given that oxazolidine derivatives are often found in biologically active compounds . Further studies could also focus on optimizing the synthesis process and exploring new synthetic strategies.

特性

IUPAC Name |

3-(2-amino-2-phenylethyl)-1,3-oxazolidine-2,4-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3.ClH/c12-9(8-4-2-1-3-5-8)6-13-10(14)7-16-11(13)15;/h1-5,9H,6-7,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXQZKYRRELJKOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Amino-2-phenylethyl)oxazolidine-2,4-dione hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[Bis(2,2,2-trifluoroethoxy)phosphoryl]-1-(4-bromophenyl)methanamine](/img/structure/B2679392.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2679394.png)

![N-(2,4-difluorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2679395.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-fluorobenzoate](/img/structure/B2679396.png)

![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one](/img/structure/B2679406.png)

![3-(2-chlorobenzyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2679408.png)

![3-[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-(1,3-benzodioxol-5-ylmethyl)propanamide](/img/structure/B2679412.png)

![Ethyl 5-[(3,5-dimethylbenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2679413.png)